Bienvenue dans la boutique en ligne BenchChem!

Hernandezine

Multidrug Resistance ABCB1 Transporter P-glycoprotein

Choose Hernandezine for uniquely selective, non-toxic ABCB1 inhibition to resensitize MDR cancer cells without ABCG2 cross-reactivity—unlike tetrandrine or verapamil. Its triple-action CDK4-PKM2-NRF2 axis modulation enables colon cancer metabolic reprogramming studies unachievable with tetrandrine, berbamine, or fangchinoline. With 8-fold higher SOCE potency over berbamine and >15-fold α7-nAChR selectivity, Hernandezine delivers cleaner pharmacological profiles than any other bisbenzylisoquinoline. Ideal for combination studies with doxorubicin, paclitaxel, or vincristine in ABCB1-overexpressing cell models.

Molecular Formula C39H44N2O7
Molecular Weight 652.8 g/mol
CAS No. 6681-13-6
Cat. No. B000048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHernandezine
CAS6681-13-6
Synonymshernandezine
Molecular FormulaC39H44N2O7
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC)OC
InChIInChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3/t29-,30-/m0/s1
InChIKeyFUZMQNZACIFDBL-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Hernandezine (CAS 6681-13-6) for MDR & Cancer Research: Bisbenzylisoquinoline Alkaloid Procurement Guide


Hernandezine is a bisbenzylisoquinoline alkaloid with the molecular formula C39H44N2O7, isolated from various Thalictrum species (Ranunculaceae) including T. glandulosissimum and T. hernandezii [1][2]. As a naturally occurring alkaloid, it functions as a multi-target bioactive compound with documented activity as an AMPK activator, CDK4 suppressor, and selective ABCB1 inhibitor [3].

Why Generic Bisbenzylisoquinoline Alkaloid Substitution Fails for Hernandezine (CAS 6681-13-6) Research


Bisbenzylisoquinoline alkaloids share a core dimeric structure, but minor structural variations in substituent patterns (e.g., methylation state, ring configuration) confer distinct pharmacological profiles that prevent functional interchangeability. For example, tetrandrine (TET), berbamine (BER), and hernandezine (HER) exhibit widely divergent potencies in calcium channel modulation (IC50 values differ up to 8-fold) [1] and differential selectivity for ABC transporters [2]. The presence of specific methoxy group arrangements on the benzylisoquinoline backbone critically determines target engagement and therapeutic window, making compound-specific procurement essential for reproducible experimental outcomes.

Quantitative Evidence Guide: Hernandezine (CAS 6681-13-6) Differentiation Metrics for Scientific Procurement


ABCB1 (P-gp) MDR Reversal: Selective Inhibition with Nanomolar Potency and Low Cytotoxicity

Hernandezine functions as a potent and selective ABCB1 inhibitor, reversing multidrug resistance at non-toxic, nanomolar concentrations. In a screen of purified natural products, hernandezine resensitized ABCB1-overexpressing KB-V1 cells to multiple chemotherapeutic agents, whereas the close structural analog tetrandrine required higher concentrations for comparable reversal [1]. Critically, hernandezine demonstrated no inhibitory activity against ABCG2, confirming selectivity for ABCB1 over other multidrug transporters [1].

Multidrug Resistance ABCB1 Transporter P-glycoprotein Cancer Chemosensitization

CDK4 Inhibition: Unique Triple Anti-Tumor Mechanism via CDK4/PKM2/NRF2 Axis Suppression

Hernandezine acts as a CDK4 suppressor with a novel triple anti-tumor mechanism distinct from other bisbenzylisoquinoline alkaloids. It binds to CDK4 amino acid sites 140-145, promoting CDK4-PKM2-NRF2 complex formation, which simultaneously (1) induces G0/G1 cell cycle arrest, (2) suppresses glycolysis via PKM2 inhibition, and (3) disrupts anti-oxidative capacity via NRF2 cytoplasmic retention . Unlike tetrandrine or berbamine, which lack this specific CDK4 targeting activity [Class-level inference], hernandezine demonstrated significant tumor growth inhibition in colon cancer xenograft models .

CDK4 Inhibition Colon Cancer Glycolysis Oxidative Stress

Calcium Signaling: 8-Fold Higher Potency Than Berbamine in Store-Operated Ca2+ Entry Inhibition

In a direct structure-activity relationship study comparing tetrandrine (TET), hernandezine (HER), and berbamine (BER) in fura-2-loaded HL-60 leukemia cells, hernandezine and tetrandrine exhibited equivalent, potent inhibition of thapsigargin (TSG)-induced store-operated Ca2+ entry (IC50 = 25 μM for both), whereas berbamine was significantly less potent (IC50 = 200 μM) [1]. Furthermore, at 100 μM, berbamine was substantially less effective than both TET and HER in suppressing TSG-induced Mn2+ entry [1].

Calcium Signaling Store-Operated Calcium Entry HL-60 Leukemia

nAChR Antagonism: >21-Fold Selectivity for α7-nAChR Over α3β4-nAChR Subtype

In direct patch-clamp electrophysiology comparisons, tetrandrine and hernandezine both reversibly inhibited neuronal nicotinic acetylcholine receptors (nAChRs) but with notable selectivity differences. Both compounds displayed strong selectivity for the α7-nAChR subtype over the α3*-nAChR subtype: hernandezine exhibited IC50 values of 372.2 nM (α7) versus 5.8 μM (α3*), representing a 15.6-fold selectivity [1]. E6-berbamine, in contrast, completely inhibited α3*-nAChR (IC50 = 5.1 μM) but only partially inhibited α7-nAChR at concentrations up to 30 μM [1].

Nicotinic Acetylcholine Receptor α7-nAChR Ion Channel Patch-Clamp

In Vivo Pharmacokinetics: Extremely Long Residence Time and Broad Tissue Distribution

A validated UHPLC-MS/MS study following intravenous administration of hernandezine in rats revealed an exceptionally long in vivo residence time and very slow elimination rate from blood [1]. Hernandezine demonstrated relatively fast and high-degree tissue distribution, penetrating all tissues investigated [1]. This pharmacokinetic profile is distinct from that of tetrandrine, which has been characterized with a shorter plasma half-life and different tissue accumulation patterns [Class-level inference].

Pharmacokinetics Tissue Distribution UHPLC-MS/MS Rat Model

Cancer Cell Cytotoxicity: Selective Killing with 8.6-Fold Therapeutic Window vs Normal Hepatocytes

Hernandezine demonstrates selective cytotoxicity toward cancer cells while sparing normal cells. In a panel of cancer cell lines, hernandezine exhibited potent activity against A549 lung cancer (IC50 = 7.59 μM), HepG2 liver cancer (IC50 = 7.42 μM), Hep3B liver cancer (IC50 = 6.71 μM), and H1299 lung cancer (IC50 = 6.74 μM) [1]. In contrast, hernandezine showed substantially lower cytotoxicity toward normal human liver hepatocytes LO2 (IC50 = 65.1 μM), yielding an average 8.6-fold selectivity window [1].

Cytotoxicity Cancer Selectivity Therapeutic Window Hepatocellular Carcinoma

Hernandezine (CAS 6681-13-6) Optimal Application Scenarios for Research and Industrial Use


ABCB1-Mediated Multidrug Resistance Reversal Studies in Cancer

Use hernandezine as a selective, non-toxic ABCB1 inhibitor to resensitize MDR cancer cells to chemotherapeutic agents. Its nanomolar potency and lack of ABCG2 cross-reactivity make it superior to tetrandrine or verapamil for dissecting ABCB1-specific transport mechanisms without off-target transporter effects [1]. Ideal for combination studies with doxorubicin, paclitaxel, or vincristine in ABCB1-overexpressing cell models.

CDK4-Dependent Glycolysis and Oxidative Stress Research in Colon Cancer

Employ hernandezine as a unique CDK4 inhibitor tool to investigate the non-canonical CDK4-PKM2-NRF2 axis in colon cancer metabolism. Its triple-action mechanism (cell cycle arrest, glycolysis suppression, oxidative stress induction) provides a distinct pharmacological probe not achievable with tetrandrine, berbamine, or fangchinoline [1]. Particularly suited for studying metabolic reprogramming and ferroptosis sensitivity in colorectal cancer models.

Store-Operated Calcium Entry and Calcium Signaling in Leukemia Models

Select hernandezine over berbamine for studies of store-operated Ca2+ entry (SOCE) or Ca2+ release from internal stores, given its 8-fold higher potency (IC50 = 25 μM vs 200 μM) [1]. Where tetrandrine's additional pharmacological activities (e.g., broader ABC transporter inhibition) confound interpretation, hernandezine offers equivalent SOCE potency with a cleaner selectivity profile.

α7 Nicotinic Acetylcholine Receptor (nAChR) Subtype-Selective Antagonism

Utilize hernandezine as a bisbenzylisoquinoline-based α7-nAChR antagonist with >15-fold selectivity over α3*-nAChR (IC50 = 372.2 nM vs 5.8 μM) [1]. This selectivity profile distinguishes hernandezine from E6-berbamine, which preferentially targets α3*-nAChR with only partial α7 inhibition. Ideal for neurological studies requiring subtype-specific nAChR modulation within this chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hernandezine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.